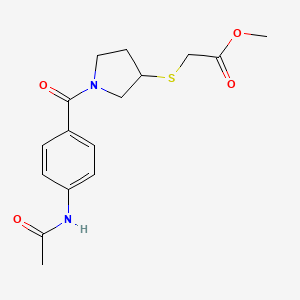

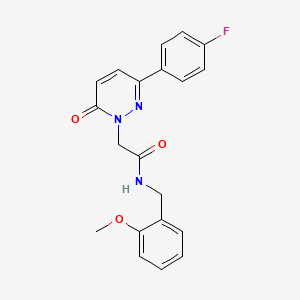

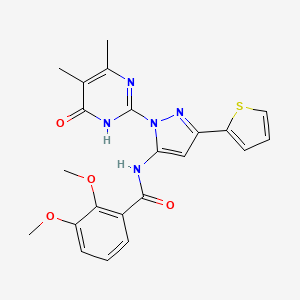

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-((1-(4-acetamidobenzoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Antihypertensive Agents

A study focused on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, demonstrating their potential as antihypertensive α-blocking agents with good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Heterocyclic Compounds

Another research explored the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates for generating pyran, pyridine, and pyridazine derivatives, highlighting the method's expediency and versatility (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antitumor Evaluation

Research into novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives revealed their potential as antimicrobial and antioxidant agents, also highlighting their synthesis through a one-pot, three-component microwave-assisted process (Bhoi, Borad, Pithawala, & Patel, 2016).

Polyfunctionally Substituted Heterocyclic Compounds

A study presented a novel synthesis route for various heterocyclic derivatives with promising antitumor activities, emphasizing the simplicity and diversity of the synthetic procedures and their potential for further biological investigations (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antioxidant Activity

- Antioxidant Agent Modeling: A research explored the synthesis, modeling, and molecular docking of new 5-arylazo-2-chloroacetamido thiazole derivatives, assessing their antioxidant efficacy through in vitro studies and molecular docking, providing insights into their potential as antioxidant agents (Hossan, 2020).

Mecanismo De Acción

Target of Action

It contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been associated with a variety of targets, contributing to their wide range of biological activities .

Mode of Action

The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The presence of the pyrrolidine ring in its structure may influence its pharmacokinetic profile .

Result of Action

Compounds containing a pyrrolidine ring have been associated with a variety of biological activities .

Propiedades

IUPAC Name |

methyl 2-[1-(4-acetamidobenzoyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-11(19)17-13-5-3-12(4-6-13)16(21)18-8-7-14(9-18)23-10-15(20)22-2/h3-6,14H,7-10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRNNUDPDYMIBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)

![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)

![N-(3-acetamidophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2879739.png)

![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879742.png)

![rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2879748.png)